2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid
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Overview
Description
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is a brominated derivative of thieno[3,2-b]thiophene, a heterocyclic compound containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method includes the bromination of thieno[3,2-b]thiophene-2-carboxylic acid using bromine in water and acetic acid . Another approach involves the halogen dance reaction of 2,5-dibromothieno[3,2-b]thiophene with lithium diisopropyl amide (LDA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis can be achieved by optimizing the reaction conditions used in laboratory-scale syntheses, such as controlling the temperature, reaction time, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be selectively reduced to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine in water and acetic acid.
Reduction: Zinc in acetic acid.
Major Products Formed
Substitution Products: Various substituted thieno[3,2-b]thiophene derivatives.
Reduction Products: 3,6-dibromothieno[3,2-b]thiophene.
Scientific Research Applications
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid has several scientific research applications, including:
Organic Electronics: Used as a building block for semiconducting materials and conjugated polymers.
Photovoltaic Materials: Employed in the synthesis of conjugated photovoltaic materials.
Supramolecular Chemistry: Utilized in the synthesis of supramolecules.
Mechanism of Action
The mechanism of action of 2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s bromine atoms and thiophene rings play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific bromination pattern and carboxylic acid functional groups, which provide distinct electronic properties and reactivity compared to other thieno[3,2-b]thiophene derivatives.
Properties
Molecular Formula |
C8H2Br2O4S2 |
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Molecular Weight |
386.0 g/mol |
IUPAC Name |
2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H2Br2O4S2/c9-5-1(7(11)12)3-4(16-5)2(8(13)14)6(10)15-3/h(H,11,12)(H,13,14) |
InChI Key |
DDOGSJWBQYTGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC2=C1SC(=C2C(=O)O)Br)Br)C(=O)O |
Origin of Product |
United States |
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